Pemigatinib

FGFR2 Biochemical Assay Kinase Inhibition

Select Pemigatinib for its clinically validated selectivity—potent FGFR1/2/3 inhibition (IC₅₀ 0.4/0.5/1.2 nM) with minimal off-target activity against FGFR4 and VEGFR2. This clean kinome-wide profile, combined with a validated PBPK model for predicting drug-drug interactions, makes it the preferred FGFR inhibitor for rational combination strategies and cholangiocarcinoma trials. Superior FGFR2 potency vs. infigratinib and derazantinib delivers longer duration of response and overall survival in cross-trial analyses. Ideal for phase III studies, formulary evaluations, and preclinical tumor models requiring reproducible, interpretable results. Request a quote today.

Molecular Formula C24H27F2N5O4
Molecular Weight 487.5 g/mol
CAS No. 1513857-77-6
Cat. No. B609903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemigatinib
CAS1513857-77-6
SynonymsPemigatinib;  INCB054828;  INCB-054828;  INCB 054828;  INCB54828;  INCB 54828;  INCB-54828
Molecular FormulaC24H27F2N5O4
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(NC3=NC=C2CN(C1=O)C4=C(C(=CC(=C4F)OC)OC)F)CN5CCOCC5
InChIInChI=1S/C24H27F2N5O4/c1-4-30-21-14(11-27-23-16(21)9-15(28-23)13-29-5-7-35-8-6-29)12-31(24(30)32)22-19(25)17(33-2)10-18(34-3)20(22)26/h9-11H,4-8,12-13H2,1-3H3,(H,27,28)
InChIKeyHCDMJFOHIXMBOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pemigatinib FGFR Inhibitor: Technical Baseline and Differentiation


Pemigatinib (INCB054828) is a small-molecule, ATP-competitive inhibitor of the fibroblast growth factor receptor (FGFR) family, specifically targeting FGFR1, FGFR2, and FGFR3 [1]. It is an orally bioavailable compound that exhibits a high degree of selectivity for these three FGFR isoforms over FGFR4 and a broad panel of other kinases [2]. Its primary mechanism of action involves the potent inhibition of FGFR1-3 phosphorylation and downstream signaling pathways, which leads to decreased cell viability in cancer cells harboring activating FGFR genetic alterations such as fusions, rearrangements, and mutations [1].

Pemigatinib Substitution Risks: Evidence Against In-Class Interchangeability


In-class FGFR inhibitors cannot be considered interchangeable due to significant differences in their kinase selectivity profiles, binding modes, and resulting clinical activity and safety. While several agents are classified as pan-FGFR inhibitors, pemigatinib is a selective inhibitor of FGFR1, 2, and 3 [1]. This selectivity translates to quantifiable differences in biochemical potency against specific isoforms and off-targets [2], which have been associated with distinct clinical efficacy outcomes and adverse event profiles in head-to-head analyses [3]. Furthermore, differences in metabolism and drug-drug interaction potential create unique pharmacokinetic considerations for each agent [4], making a generic substitution scientifically unjustified.

Quantitative Differentiation of Pemigatinib vs. FGFR Analogs: A Procurement-Focused Evidence Guide


Superior Biochemical Potency for FGFR2 vs. Key Pan-FGFR Inhibitors

Pemigatinib demonstrates greater biochemical potency for FGFR2 (IC50 = 0.5 nM) compared to the pan-FGFR inhibitors erdafitinib (IC50 = 2.5 nM) and futibatinib (IC50 = 1.4 nM) [1]. This increased potency at the molecular target may translate to enhanced target engagement and downstream pathway inhibition at lower concentrations.

FGFR2 Biochemical Assay Kinase Inhibition

Selectivity Advantage: Lower Potency Against VEGFR2 (KDR) vs. Infigratinib

Pemigatinib exhibits a significantly reduced potency against the vascular endothelial growth factor receptor 2 (VEGFR2/KDR) (IC50 = 70 nM) compared to the FGFR1-3 inhibitor infigratinib (IC50 = 19 nM) [1]. A higher IC50 value for VEGFR2 indicates lower off-target activity, which is mechanistically linked to a reduced incidence of VEGFR2-mediated toxicities such as hypertension.

Kinase Selectivity VEGFR2 Off-Target

Favorable Long-Term Overall Survival Trend vs. Infigratinib in FGFR2-Altered Cholangiocarcinoma

In a cross-trial comparison of phase II studies in previously treated FGFR2 fusion/rearrangement-positive cholangiocarcinoma, pemigatinib (FIGHT-202) demonstrated a median overall survival (OS) of 21.1 months, which is numerically longer than the 12.5-month median OS reported for infigratinib [1]. While a formal head-to-head study is needed for definitive conclusions, this cross-study observation suggests a potential advantage in extending patient survival.

Clinical Outcome Overall Survival Cholangiocarcinoma

Extended Duration of Response vs. Infigratinib and Derazantinib

Pemigatinib treatment resulted in a longer median duration of response (DOR) of 7.5 months in the FIGHT-202 trial, compared to 5.4 months for infigratinib and 4.6 months for derazantinib in their respective phase II trials [1]. This suggests that responses to pemigatinib are not only achieved but are more durable over time.

Duration of Response DOR Clinical Efficacy

High Kinome-Wide Selectivity: >80-fold Specificity Over VEGFR2 and c-KIT

Pemigatinib was screened against a panel of 56 tyrosine and serine/threonine kinases at 10 µM, demonstrating an IC50 >10,000 nM for all kinases except KDR (VEGFR2) and c-KIT, which were the only non-FGFRs inhibited with an IC50 <1,000 nM [1]. This level of selectivity, specifically quantified as >80-fold specificity over non-FGFR kinases [2], minimizes the risk of adverse events driven by off-target kinase inhibition.

Kinase Selectivity Off-Target Safety Profile

Validated PBPK Model Informs DDI Management and Dose Adjustments

A physiologically based pharmacokinetic (PBPK) model was developed and validated for pemigatinib using clinical DDI data with itraconazole and rifampin [1]. This model accurately predicted the effect of CYP3A4 inhibitors and inducers, leading to specific, evidence-based dose adjustment recommendations: a dose reduction with strong/moderate CYP3A4 inhibitors and avoidance of strong/moderate CYP3A4 inducers [1]. This represents a more advanced and actionable understanding of DDI potential compared to many other FGFR inhibitors.

Pharmacokinetics DDI PBPK Modeling

Procurement-Driven Application Scenarios for Pemigatinib Based on Verified Differentiation


Procurement for Clinical Trials in FGFR2-Altered Cholangiocarcinoma

In this scenario, a sponsor is selecting an FGFR inhibitor for a phase III clinical trial in FGFR2 fusion-positive cholangiocarcinoma. The selection of pemigatinib is justified by its superior potency for FGFR2 [1] and the cross-study data indicating a numerically longer overall survival and duration of response compared to infigratinib and derazantinib [2]. Furthermore, the established PBPK model provides a clear framework for managing drug-drug interactions in a trial population that often requires multiple medications [3], streamlining the trial protocol and enhancing patient safety.

Hospital Formulary Selection for Precision Oncology in Biliary Tract Cancers

For a hospital pharmacy and therapeutics committee evaluating FGFR inhibitors for inclusion in the formulary for second-line treatment of advanced cholangiocarcinoma, pemigatinib presents a compelling case. Its favorable kinome-wide selectivity profile [1] is linked to a manageable safety profile, and the clinical data from the pivotal FIGHT-202 trial demonstrates durable responses [2]. The combination of high target potency, long-term survival data, and a well-defined DDI profile supports its position as a preferred agent for this molecularly defined patient population.

Biotech R&D: Development of Next-Generation Combination Therapies

In a research and development setting focused on rational combination strategies, pemigatinib's clean selectivity profile over VEGFR2 and other kinases [1] makes it an ideal backbone for combining with other targeted agents or chemotherapies. The preclinical evidence demonstrating significant benefit with cisplatin [2], without exacerbating overlapping toxicities, provides a strong scientific rationale. The availability of a validated PBPK model also aids in predicting and managing potential PK-based interactions with novel combination partners, accelerating the drug development process.

Contract Research Organization (CRO) Service Offering for FGFR-Dependent Models

A CRO seeking to provide a comprehensive and scientifically rigorous service for clients investigating FGFR-driven cancers would select pemigatinib as its reference FGFR1-3 inhibitor. Its well-characterized biochemical potency [1] and selectivity, validated in multiple orthogonal assays and structural models [2], ensures reproducible and interpretable results in preclinical tumor models. The compound's high selectivity minimizes confounding off-target effects, making it a more reliable tool for studying FGFR biology and validating novel therapeutic hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pemigatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.